molecular formula C17H15N5O3 B12161227 N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12161227
M. Wt: 337.33 g/mol
InChI Key: FBFCGCLCWSSPAY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 4-aminobenzamide, and 5-methyl-1H-tetrazole.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may involve:

    Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, solvent, and catalyst conditions.

    Scale-Up: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its aromatic structure.

Medicine

    Drug Delivery: The compound can be modified to improve the delivery and efficacy of existing drugs.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Cosmetics: Incorporation into formulations for skincare products.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

    Structural Features: The presence of both the benzodioxole and tetrazole rings in the same molecule provides unique chemical reactivity and biological activity.

    Functional Diversity:

This detailed overview provides a comprehensive understanding of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-5-3-13(4-6-14)17(23)18-9-12-2-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23)

InChI Key

FBFCGCLCWSSPAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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